4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-one
Uniqueness
4-ethyl-5-(4-ethyl-5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of thienyl and triazole moieties, which may confer distinct chemical reactivity and biological activity compared to other triazole derivatives
Properties
IUPAC Name |
4-ethyl-3-(4-ethyl-5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-8-7(3)16-6-9(8)10-12-13-11(15)14(10)5-2/h6H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCWPEMEWNEZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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